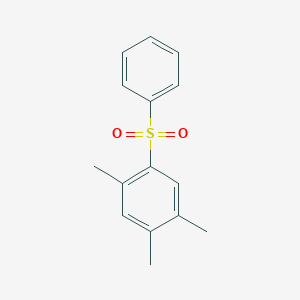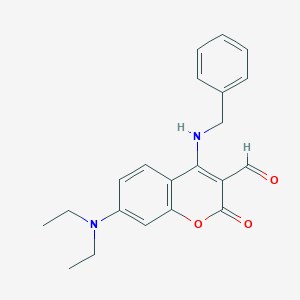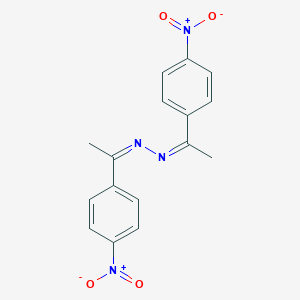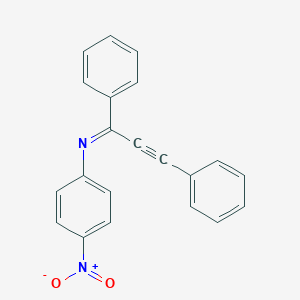![molecular formula C19H27NO2 B274393 3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
3-[(2-Ethoxybenzyl)amino]-1-adamantanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Ethoxybenzyl)amino]-1-adamantanol, also known as AEB071, is a small molecule inhibitor of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in regulating various cellular processes, including proliferation, differentiation, apoptosis, and inflammation. AEB071 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and transplant rejection.
Mécanisme D'action
3-[(2-Ethoxybenzyl)amino]-1-adamantanol is a selective inhibitor of PKC, specifically targeting the PKCα, PKCβ, and PKCθ isoforms. PKC plays a crucial role in the activation of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation. This compound inhibits PKC activity by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune responses. This compound has also been shown to reduce inflammation and cytokine production in animal models of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-Ethoxybenzyl)amino]-1-adamantanol has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective tool for studying PKC signaling pathways. This compound is also highly selective for PKC isoforms, thereby minimizing off-target effects. However, one limitation of this compound is its relatively low potency compared to other PKC inhibitors, which may require higher concentrations to achieve the desired effect.
Orientations Futures
There are several future directions for research on 3-[(2-Ethoxybenzyl)amino]-1-adamantanol. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment in cancer and autoimmune disorders. Finally, the combination of this compound with other targeted therapies or immunotherapies may enhance its therapeutic efficacy in various diseases.
Méthodes De Synthèse
The synthesis of 3-[(2-Ethoxybenzyl)amino]-1-adamantanol is a multi-step process that involves the reaction of 2-ethoxybenzylamine with adamantane-1-carboxylic acid, followed by a series of chemical transformations, including oxidation, reduction, and protection/deprotection steps. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
3-[(2-Ethoxybenzyl)amino]-1-adamantanol has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects in preclinical studies. This compound has been tested in clinical trials for the treatment of various cancers, including breast cancer, melanoma, and lymphoma, as well as autoimmune disorders such as psoriasis and multiple sclerosis.
Propriétés
Formule moléculaire |
C19H27NO2 |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
3-[(2-ethoxyphenyl)methylamino]adamantan-1-ol |
InChI |
InChI=1S/C19H27NO2/c1-2-22-17-6-4-3-5-16(17)12-20-18-8-14-7-15(9-18)11-19(21,10-14)13-18/h3-6,14-15,20-21H,2,7-13H2,1H3 |
Clé InChI |
DNQFOLNHDMVUHM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)(C3)O |
SMILES canonique |
CCOC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)(C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)


![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)
![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)


![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)
![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)

![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)